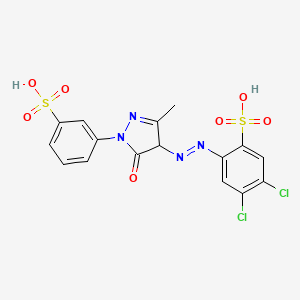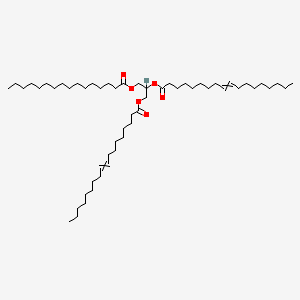
4-Acetoxyindole
Übersicht
Beschreibung
4-Acetoxyindole is a type of indole, a heterocyclic aromatic organic compound that is commonly found in nature. It is a derivative of indole, the parent compound of a variety of indole derivatives. 4-Acetoxyindole is a versatile molecule that has been studied extensively for its potential applications in medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of C4-Functionalized Indoles
4-Acetoxyindoles are versatile precursors to a variety of C4-functionalized indoles . They can be synthesized from readily available 2-alkynylanilines through a process involving oxidative dearomatization and subsequent cascade nucleophilic addition/cyclization/aromatization .
Anti-HIV Agent
4-Acetoxyindole is used as a starting reactant in the preparation of 4-oxoquinoline, which is used as an anti-HIV agent .
Chromatography
In chromatography, 4-Acetoxyindole is used to optimize peak capacity for the separation of low molecular weight molecules during gradient elution .
Anticancer Research
Indole derivatives, including 4-Acetoxyindole, have been investigated for their potential as anticancer agents . For example, they have been studied for their potential against glioblastoma (GBM), the most aggressive form of primary brain tumor .
Building Blocks for Bioactive Molecules
The synthesis of diverse indole-containing compounds, including 4-Acetoxyindole, is fascinating due to their significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules .
Research on Novel Indole Compounds
There is a growing interest in conducting scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds, including 4-Acetoxyindole . These compounds hold great promise for various practical applications .
Eigenschaften
IUPAC Name |
1H-indol-4-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342707 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyindole | |
CAS RN |
5585-96-6 | |
| Record name | 4-Acetoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)


![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)